N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide is a complex organic compound that features a benzamide core linked to an oxazolidinone ring
Scientific Research Applications
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Future Directions
The future directions for the study of “N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide” could involve further experimental studies to determine its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
Preparation Methods
The synthesis of N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazolidinone ring through cyclization reactions, followed by the introduction of the benzamide moiety via amide bond formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Mechanism of Action
The mechanism of action of N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide can be compared with other similar compounds, such as:
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-benzamide: This compound lacks the methyl group on the benzamide moiety, which may affect its chemical properties and biological activities.
N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide:
Properties
IUPAC Name |
N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-3-4-9-17(13)18(22)20-11-16-12-21(19(23)25-16)14-7-5-8-15(10-14)24-2/h3-10,16H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAOCWZRSJSETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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